molecular formula C19H18N2O2S B2587108 N-[(5-cyclopropylpyridin-3-yl)methyl]naphthalene-1-sulfonamide CAS No. 2034571-11-2

N-[(5-cyclopropylpyridin-3-yl)methyl]naphthalene-1-sulfonamide

Cat. No.: B2587108
CAS No.: 2034571-11-2
M. Wt: 338.43
InChI Key: RRLRGWHZDLUZOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-cyclopropylpyridin-3-yl)methyl]naphthalene-1-sulfonamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a naphthalene-1-sulfonamide group linked to a 5-cyclopropylpyridin-3-yl)methyl moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-cyclopropylpyridin-3-yl)methyl]naphthalene-1-sulfonamide typically involves the reaction of naphthalene-1-sulfonyl chloride with a suitable amine derivative. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process may also involve the use of solvents like dichloromethane or tetrahydrofuran to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(5-cyclopropylpyridin-3-yl)methyl]naphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

N-[(5-cyclopropylpyridin-3-yl)methyl]naphthalene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(5-cyclopropylpyridin-3-yl)methyl]naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The cyclopropylpyridine moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1-sulfonamide derivatives: Compounds with similar sulfonamide groups but different substituents on the naphthalene ring.

    Cyclopropylpyridine derivatives: Compounds with the cyclopropylpyridine moiety but different functional groups attached.

Uniqueness

N-[(5-cyclopropylpyridin-3-yl)methyl]naphthalene-1-sulfonamide is unique due to its specific combination of the naphthalene-1-sulfonamide and cyclopropylpyridine moieties. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c22-24(23,19-7-3-5-16-4-1-2-6-18(16)19)21-12-14-10-17(13-20-11-14)15-8-9-15/h1-7,10-11,13,15,21H,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLRGWHZDLUZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.